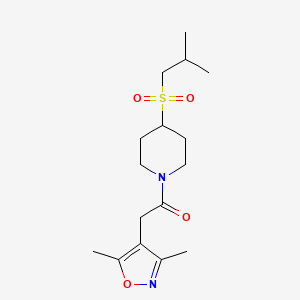
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N2O3S, with a molecular weight of approximately 344.45 g/mol. The structure features a piperidine ring substituted with an isobutylsulfonyl group and an isoxazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. Research indicates that derivatives containing isoxazole and piperidine structures often exhibit notable antibacterial and antifungal activity. For instance, similar compounds have been evaluated against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 6.25 µg/mL |
| Other derivative A | Staphylococcus aureus | 12.5 µg/mL |
| Other derivative B | Candida albicans | 25 µg/mL |
The MIC values indicate that the compound exhibits potent activity against E. coli, comparable to established antibiotics.
The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Compounds with similar structures have been shown to interfere with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.
Study on Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and evaluated for their antibacterial efficacy using serial dilution methods. The results demonstrated that compounds with isoxazole rings exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-isoxazole counterparts .
Antifungal Evaluation
Another study assessed the antifungal properties of related compounds against various fungal strains such as Aspergillus niger and Candida albicans. The results indicated that certain derivatives showed significant inhibition at low concentrations, suggesting potential for therapeutic applications in fungal infections .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-11(2)10-23(20,21)14-5-7-18(8-6-14)16(19)9-15-12(3)17-22-13(15)4/h11,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGZWXQHSNFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














